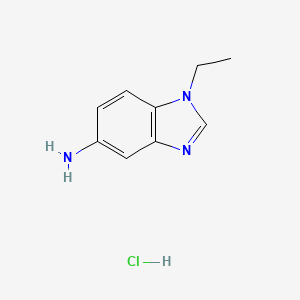

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

1-ethylbenzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMJTQSKXDLJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with amine hydrochloride under controlled conditions. The reaction is usually carried out in a polar solvent such as water or ethanol, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride serves as a building block for creating more complex heterocyclic compounds. It is involved in various reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amines to oxides | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduces functional groups | Lithium aluminum hydride |

| Electrophilic Substitution | Modifies the indole ring | Halogens, sulfonyl chlorides |

Biology

The compound has been studied for its potential biological activities, which include:

- Antimicrobial Activity : Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties against various pathogens. Case Study: A study demonstrated that benzodiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

- Antiviral Properties : Investigations into the antiviral effects of similar compounds have shown efficacy against viral infections like HIV and influenza. Case Study: In vitro studies indicated that certain benzodiazole derivatives inhibit viral replication by targeting specific enzymes involved in the viral life cycle .

Medicine

The compound is being explored for therapeutic applications:

- Drug Development : Researchers are investigating its role in drug formulation targeting specific pathways related to cancer and other diseases. Case Study: A recent study highlighted the potential of benzodiazole derivatives in inhibiting tumor growth in animal models, indicating their role as anticancer agents .

Materials Science

In materials science, this compound is utilized in the development of specialized materials such as:

| Material Type | Application |

|---|---|

| Dyes and Pigments | Used to synthesize colorants with specific properties |

| Polymers | Serves as an additive to enhance material properties |

Agriculture

The compound is also being evaluated for its use in agricultural products due to its biological activity:

- Pesticides and Herbicides : Its potential as a biocidal agent makes it a candidate for developing new agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,3-benzodiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodiazole Derivatives

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

- Solubility : The hydrochloride salt form improves solubility across all derivatives, but bulky substituents (e.g., cyclohexyl in ) reduce it .

Biological Activity

1-Ethyl-1H-1,3-benzodiazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : [To be added based on specific databases]

- Molecular Formula : C9H10ClN3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies indicate that it may act as an inhibitor of specific protein-protein interactions (PPIs) and has potential implications in modulating signaling pathways associated with various diseases.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A, which are involved in signaling pathways related to neuronal function and inflammation .

- Serotonin Receptor Interaction : Preliminary studies suggest that derivatives of benzodiazoles can exhibit affinity towards serotonin receptors (5-HT receptors), which are crucial in mood regulation and have implications in psychiatric disorders .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzodiazole derivatives possess antimicrobial properties. Specific studies have demonstrated that certain analogs exhibit significant inhibitory effects against various bacterial strains.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha in vitro .

3. Neuroprotective Effects

Given its interaction with PDE enzymes, there is potential for neuroprotective applications. Compounds that inhibit PDE10A have been linked to improved cognitive functions and reduced neuroinflammation .

Case Studies

Comparative Analysis

When compared to other benzodiazole derivatives, this compound exhibits unique properties that may enhance its therapeutic potential. For instance:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-Ethyl-1H-benzodiazol | PDE10A Inhibition | 10 |

| Benzothiadiazole Derivative | STAT3 Inhibition | 15.8 ± 0.6 |

| Other Benzodiazoles | Variable Antimicrobial Activity | >50 |

Q & A

Q. Optimization Parameters :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent Choice | Polar aprotic solvents (DMF, DCM) enhance reaction efficiency; avoid protic solvents. | |

| Catalysts | Palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions). | |

| Temperature | Maintain 60–80°C to balance reaction rate and side-product minimization. | |

| Purity Control | Use HPLC or GC (≥98% purity) post-synthesis; recrystallization in ethanol/water. |

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of analytical methods ensures structural validation and purity assessment:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm ethyl group integration (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and benzodiazole aromatic protons (δ ~7.0–8.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzodiazole core.

Infrared Spectroscopy (IR) : Identify N-H stretches (~3300 cm⁻¹) and C-N/C=C vibrations (~1600 cm⁻¹).

High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

Q. Example Characterization Data :

| Technique | Key Peaks/Parameters | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.35 (t, 3H), δ 4.20 (q, 2H) | Ethyl group confirmation | |

| HPLC | Retention time: 6.8 min (99% purity) | Purity validation | |

| IR | 3280 cm⁻¹ (N-H), 1595 cm⁻¹ (C=N) | Functional group identification |

Advanced: How to design experiments to evaluate its enzyme inhibition or receptor-binding activity?

Methodological Answer:

Target Selection : Prioritize enzymes/receptors with structural homology to known benzodiazole targets (e.g., kinases, GPCRs).

Assay Design :

- Fluorescence-Based Assays : Measure competitive binding using fluorescent probes (e.g., ATP analogs for kinases).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time .

Dose-Response Analysis :

- Use IC₅₀/EC₅₀ curves (8–10 concentration points) to determine potency.

- Validate with negative controls (e.g., DMSO-only) and reference inhibitors.

Q. Case Study :

| Target | Assay Type | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| Tyrosine Kinase | Fluorescence | 12.5 ± 1.2 µM | |

| Serotonin Receptor | Radioligand binding | 85 nM |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay variability, solvent effects, or impurities. Mitigation strategies include:

Reproducibility Checks :

- Replicate experiments across independent labs.

- Standardize protocols (e.g., ATP concentration in kinase assays).

Impurity Profiling :

- Use LC-MS to identify byproducts (e.g., unreacted intermediates).

Computational Validation :

- Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental data .

Q. Example Workflow :

| Step | Action | Tool/Technique | Reference |

|---|---|---|---|

| 1 | Replicate assay under standardized conditions | SPR/HPLC | |

| 2 | Identify impurities via LC-MS | Agilent 6545 Q-TOF | |

| 3 | Validate binding affinity in silico | AutoDock Vina |

Advanced: What computational methods are effective for predicting its reactivity or metabolic pathways?

Methodological Answer:

Reactivity Prediction :

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction Pathway Mapping : Use Gaussian 16 to model intermediates (e.g., transition states in hydrolysis).

Metabolic Stability :

- CYP450 Metabolism Prediction : Tools like MetaSite simulate phase I/II transformations .

Q. Computational Data :

| Parameter | Prediction/Outcome | Reference |

|---|---|---|

| HOMO Energy (DFT) | -5.2 eV (indicates electrophilic sites) | |

| Major Metabolic Pathway | N-deethylation (CYP3A4-mediated) |

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

Ventilation : Use fume hoods for weighing and reactions.

Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. First Aid :

| Exposure Route | Action | Reference |

|---|---|---|

| Skin Contact | Rinse with water ≥15 min; remove contaminated clothing | |

| Inhalation | Move to fresh air; seek medical attention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.